N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 353254-76-9
VCID: VC3721726
InChI: InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14)
SMILES: CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

CAS No.: 353254-76-9

Cat. No.: VC3721726

Molecular Formula: C10H9N3OS2

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide - 353254-76-9

Specification

CAS No. 353254-76-9
Molecular Formula C10H9N3OS2
Molecular Weight 251.3 g/mol
IUPAC Name N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide
Standard InChI InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14)
Standard InChI Key VERDFHOICHJZIA-UHFFFAOYSA-N
SMILES CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2
Canonical SMILES CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Basic Properties

Molecular Structure

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide features a 1,2,4-thiadiazole ring with a methylthio (-SCH₃) substituent at position 5 and a benzamide group attached at position 3. The 1,2,4-thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in a specific arrangement. This arrangement differentiates it from the 1,3,4-thiadiazole compounds found in many pharmaceutical applications.

The molecular formula of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide can be represented as C₁₀H₉N₃OS₂, consisting of:

  • A 1,2,4-thiadiazole ring (C₂N₂S)

  • A methylthio group (-SCH₃)

  • A benzamide moiety (C₆H₅CONH-)

Physical Properties

While specific physical data for N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is limited, the compound is expected to share general properties with related thiadiazole derivatives. Based on structural analysis, it likely presents as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Spectroscopic Characteristics

Spectroscopic identification of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically involve:

  • ¹H NMR: Expected signals for the methyl protons of the methylthio group (around δ 2.5-2.7 ppm), the aromatic protons of the benzene ring (approximately δ 7.4-8.0 ppm), and the amide proton (typically around δ 10-12 ppm).

  • ¹³C NMR: Characteristic signals for the thiadiazole carbons, the methylthio carbon, and the benzamide carbons.

  • FT-IR: Key absorption bands would include the amide C=O stretch (approximately 1650-1680 cm⁻¹), N-H bend, and characteristic absorptions for the thiadiazole ring.

Synthetic Approaches and Preparation Methods

General Synthetic Strategies

The synthesis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely follow pathways similar to those used for related thiadiazole compounds. Based on established methods for thiadiazole synthesis, potential approaches might include:

  • Cyclization reactions starting from appropriate thiosemicarbazide derivatives

  • Transformation of pre-existing heterocyclic compounds

  • Construction of the 1,2,4-thiadiazole ring system followed by introduction of the methylthio and benzamide substituents

Optimization Techniques

Recent advances in synthetic methodologies for heterocyclic compounds suggest that microwave-assisted synthesis could significantly improve reaction efficiency for preparing N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide. Microwave assistance has been shown to reduce reaction times from 4-6 hours to approximately 1 hour while potentially increasing yields from around 22% to over 60% for similar compounds.

Cell LinePotential MechanismStructural Feature Contributing to Activity
MelanomaCaspase activationThiadiazole core and benzamide moiety
LeukemiaTopoisomerase inhibitionAromatic system and heteroatoms
Breast cancerCell cycle disruptionMethylthio group and amide linkage

Mechanism of Action

The biological activity of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely involve:

  • Interaction with enzymes such as kinases and topoisomerases

  • Modulation of apoptotic pathways through caspase activation

  • Alteration of gene expression patterns critical for cell survival and proliferation

  • Potential DNA binding through intercalation or groove binding

Similar thiadiazole compounds have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase enzymes.

Structure-Activity Relationships

Key Pharmacophoric Elements

The structural elements of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide that may contribute to its biological activity include:

  • The 1,2,4-thiadiazole ring: Provides a rigid scaffold and contains multiple sites for hydrogen bonding

  • The methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins

  • The benzamide moiety: Offers potential for π-π stacking interactions and hydrogen bonding through the amide functional group

Comparative Analysis with Related Compounds

When compared to 1,3,4-thiadiazole derivatives such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide, the N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has several structural differences:

  • The arrangement of nitrogen and sulfur atoms in the thiadiazole ring (1,2,4- versus 1,3,4-pattern)

  • The presence of a methylthio substituent rather than a methyl or amino group

  • The direct attachment of the benzamide to the thiadiazole ring versus through a methylene linker

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically employ multiple complementary techniques:

  • NMR Spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns

  • FT-IR Spectroscopy: To identify key functional groups

  • UV-Visible Spectroscopy: To determine absorption characteristics

Chromatographic Methods

Purification and analysis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would commonly utilize:

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

  • Column Chromatography: For purification, typically using silica gel with appropriate solvent systems

  • High-Performance Liquid Chromatography (HPLC): For high-resolution analysis and quantification

Chemical Reactivity

Stability Considerations

The stability of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide under various conditions would be an important consideration for both synthetic and biological applications. Factors affecting stability may include:

  • pH sensitivity

  • Thermal stability

  • Photostability

  • Hydrolytic stability

Research Directions and Future Prospects

Computational Studies

Molecular modeling and computational studies could provide valuable insights into the properties and potential applications of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide:

  • Molecular Docking: To predict interactions with potential biological targets

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: To identify key structural features for optimization

  • Molecular Dynamics Simulations: To understand conformational preferences and binding stability

Synthetic Diversification

Development of efficient synthetic routes to N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide and its derivatives would enable the creation of focused libraries for biological evaluation:

  • Combinatorial Chemistry Approaches: To generate diverse analogs with systematic structural variations

  • Green Chemistry Methods: To develop environmentally friendly synthetic procedures

  • Scale-Up Considerations: To address potential challenges in large-scale production

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